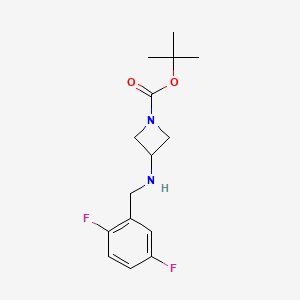

tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate

CAS No.: 1488559-77-8

Cat. No.: VC2941803

Molecular Formula: C15H20F2N2O2

Molecular Weight: 298.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1488559-77-8 |

|---|---|

| Molecular Formula | C15H20F2N2O2 |

| Molecular Weight | 298.33 g/mol |

| IUPAC Name | tert-butyl 3-[(2,5-difluorophenyl)methylamino]azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-12(9-19)18-7-10-6-11(16)4-5-13(10)17/h4-6,12,18H,7-9H2,1-3H3 |

| Standard InChI Key | XUGHSFJOGXCAKI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)NCC2=C(C=CC(=C2)F)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)NCC2=C(C=CC(=C2)F)F |

Introduction

Chemical Structure and Identification

Structural Components

tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate contains several key structural elements:

-

A four-membered azetidine ring core

-

A tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen (position 1)

-

A secondary amine at position 3 of the azetidine ring

-

A 2,5-difluorobenzyl substituent attached to the secondary amine

The molecular structure can be represented as having the azetidine ring as the central scaffold with the Boc group protecting one nitrogen and the 2,5-difluorobenzyl group attached to the secondary amine at the 3-position of the ring.

Physical and Chemical Properties

Based on structural analogs such as tert-butyl 3-aminoazetidine-1-carboxylate, the target compound likely possesses the following properties:

Synthetic Approaches

Synthetic Routes

The synthesis of tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate would likely follow similar routes to those used for related benzylamine azetidine derivatives. Based on available literature, two primary synthetic strategies can be proposed:

Reductive Amination

This approach would involve the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with 2,5-difluorobenzaldehyde, followed by reduction of the resulting imine:

-

Formation of imine intermediate between tert-butyl 3-aminoazetidine-1-carboxylate and 2,5-difluorobenzaldehyde

-

Reduction using sodium cyanoborohydride or sodium triacetoxyborohydride

-

Purification of the final product

Direct Alkylation

This method would involve direct alkylation of tert-butyl 3-aminoazetidine-1-carboxylate with 2,5-difluorobenzyl halide:

-

Reaction of tert-butyl 3-aminoazetidine-1-carboxylate with 2,5-difluorobenzyl bromide or chloride

-

Use of a base such as potassium carbonate or triethylamine to facilitate the reaction

-

Purification via chromatography

Reaction Conditions

Based on synthetic procedures described for similar compounds, the following reaction conditions would likely be appropriate:

The synthesis of related compounds, such as those described in the search results, typically involves reactions carried out at room temperature in dichloromethane or THF, often under inert atmosphere .

Starting Materials

The key starting material, tert-butyl 3-aminoazetidine-1-carboxylate (CAS: 193269-78-2), is a well-characterized compound with the following properties:

| Property | Value | Source |

|---|---|---|

| CAS Number | 193269-78-2 | |

| Molecular Weight | 172.225 g/mol | |

| Density | 1.1±0.1 g/cm³ | |

| Boiling Point | 236.6±33.0°C at 760 mmHg | |

| Molecular Formula | C₈H₁₆N₂O₂ |

This starting material appears to be commercially available and has been used in various synthetic procedures documented in the literature .

Structural Characterization

Spectroscopic Analysis

Based on data from structurally similar compounds, the following spectroscopic characteristics would be expected:

¹H NMR Spectroscopy

Key expected signals would include:

-

tert-Butyl group: singlet at approximately δ 1.4-1.5 ppm (9H)

-

Azetidine ring protons: multiple signals between δ 3.7-4.3 ppm (5H)

-

Benzylic CH₂: singlet at approximately δ 3.7-3.9 ppm (2H)

-

Aromatic protons from the difluorobenzyl group: multiple signals between δ 6.8-7.2 ppm (3H)

-

NH proton: broad singlet at approximately δ 1.6-2.2 ppm (1H, may be variable)

Comparable compounds in the search results show similar NMR patterns, particularly in the regions characteristic of the tert-butyl group and azetidine ring protons .

Mass Spectrometry

The expected molecular ion peak would correspond to the molecular weight of approximately 296 m/z, with potential fragmentation patterns including:

-

Loss of the tert-butyl group (M-57)

-

Loss of the Boc group (M-100)

-

Fragments corresponding to the difluorobenzyl moiety

Chromatographic Behavior

Based on similar compounds, HPLC analysis would likely utilize the following conditions:

-

Column: C18 reverse phase

-

Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid

-

Detection: UV at 254 nm

-

Retention time: Would depend on specific conditions but likely between 5-10 minutes under standard gradient conditions

Chemical Reactivity and Transformations

Functional Group Reactivity

The compound contains several reactive functional groups that could participate in various chemical transformations:

Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group can be cleaved under acidic conditions:

-

Typical conditions: TFA in dichloromethane

-

Reaction time: 2-4 hours at room temperature

-

Expected product: 3-((2,5-difluorobenzyl)amino)azetidine as the TFA salt

This type of deprotection is well-documented for related azetidine derivatives, as seen in the synthesis of 3-((2-fluoro-4-(trifluoromethoxy)benzyl)oxy)azetidine from its Boc-protected precursor .

Secondary Amine Reactivity

The secondary amine can participate in numerous reactions:

-

Acylation with acid chlorides or anhydrides

-

Sulfonylation with sulfonyl chlorides

-

Further alkylation to form tertiary amines

-

Formation of ureas or thioureas

Pharmaceutical Intermediates

Compounds with similar structures have been investigated as intermediates in pharmaceutical research, particularly in the development of:

-

Enzyme inhibitors

-

Receptor ligands

-

Imaging agents

The presence of the 2,5-difluorobenzyl group may enhance binding to specific biological targets due to the electronic properties and hydrogen bonding capabilities of the fluorine atoms.

Building Blocks

The compound could serve as a valuable building block in the synthesis of more complex molecules, with the azetidine ring providing a rigid scaffold and the secondary amine offering a point for further functionalization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume